molecular formula C9H5Cl2FN2 B11875557 4,8-Dichloro-6-fluoro-2-methylquinazoline

4,8-Dichloro-6-fluoro-2-methylquinazoline

Cat. No.: B11875557
M. Wt: 231.05 g/mol
InChI Key: PBHVUKCKVRCUEK-UHFFFAOYSA-N
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Description

4,8-Dichloro-6-fluoro-2-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2FN2. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dichloro-6-fluoro-2-methylquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dichloro-5-fluorobenzonitrile with methylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,8-Dichloro-6-fluoro-2-methylquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted quinazolines with different functional groups.

    Oxidation Reactions: Products include quinazolinones.

    Reduction Reactions: Products include dihydroquinazolines.

Mechanism of Action

The mechanism of action of 4,8-Dichloro-6-fluoro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methylquinazoline
  • 6-Fluoro-2-methylquinazoline
  • 4,8-Dichloroquinazoline

Uniqueness

4,8-Dichloro-6-fluoro-2-methylquinazoline is unique due to the presence of both chlorine and fluorine atoms at specific positions on the quinazoline ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C9H5Cl2FN2

Molecular Weight

231.05 g/mol

IUPAC Name

4,8-dichloro-6-fluoro-2-methylquinazoline

InChI

InChI=1S/C9H5Cl2FN2/c1-4-13-8-6(9(11)14-4)2-5(12)3-7(8)10/h2-3H,1H3

InChI Key

PBHVUKCKVRCUEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2Cl)F)C(=N1)Cl

Origin of Product

United States

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